RQLZILOXHMFMSJ-WTEVXDJOSA-N
Description
The compound corresponding to the InChIKey RQLZILOXHMFMSJ-WTEVXDJOSA-N is identified as 1,2-benzoxazol-5-amine (CAS No. 239097-74-6). It has the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. This heterocyclic compound features a benzoxazole core substituted with an amine group at the 5-position. Key properties include:
Properties
Molecular Formula |
C25H24N4O3 |
|---|---|
Molecular Weight |
428.492 |
InChI |
InChI=1S/C25H24N4O3/c30-23(28-14-17-5-3-4-11-26-17)21-20-8-10-25(32-20)15-29(24(31)22(21)25)12-9-16-13-27-19-7-2-1-6-18(16)19/h1-8,10-11,13,20-22,27H,9,12,14-15H2,(H,28,30)/t20-,21+,22-,25-/m1/s1 |
InChI Key |
RQLZILOXHMFMSJ-WTEVXDJOSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NCC6=CC=CC=N6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,2-benzoxazol-5-amine with structurally and functionally related compounds, focusing on molecular properties, bioactivity, and synthetic routes.
Key Findings:
Structural Complexity: Compounds like 851768-35-9 and 65685-55-4 exhibit higher structural complexity due to fused heterocyclic systems (e.g., quinazolinone-thiazolidinone hybrids), which may enhance target specificity but complicate synthesis .
Bioactivity :
- 1,2-Benzoxazol-5-amine uniquely inhibits CYP1A2 , a cytochrome P450 enzyme involved in drug metabolism, suggesting utility in drug-drug interaction studies .
- 851768-35-9 and similar hybrids show dual inhibitory activity against enzymes like COX-2 and 5-LOX, making them candidates for anti-inflammatory drug development .
Synthetic Efficiency: The target compound’s synthesis achieves a 95% yield, outperforming multi-step routes for hybrid compounds (e.g., 851768-35-9), which often require rigorous purification .
Physicochemical Properties:
| Property | 1,2-Benzoxazol-5-amine | 828300-70-5 | 851768-35-9 |
|---|---|---|---|
| Molecular Weight | 134.14 | ~130–140 | ~400–450 |
| Solubility (mg/mL) | 1.55 | Not reported | <0.5 (estimated) |
| BBB Permeability | Yes | Likely | No |
| CYP Inhibition | CYP1A2 | Not reported | CYP3A4 |
Research Implications
- Drug Design : The simplicity and bioactivity of 1,2-benzoxazol-5-amine make it a scaffold for CNS-targeted drugs, while hybrid compounds (e.g., 851768-35-9 ) require optimization for solubility and toxicity .
- Synthetic Chemistry : Tin chloride-mediated reductions (as in the target compound) remain efficient for nitro-group transformations, but greener methods (e.g., catalytic hydrogenation) should be explored .
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